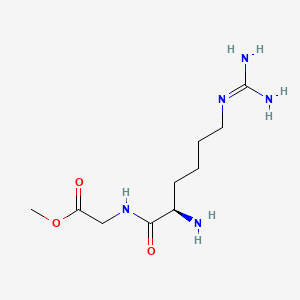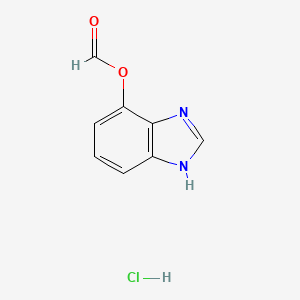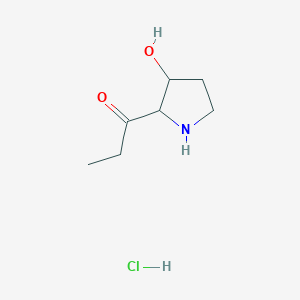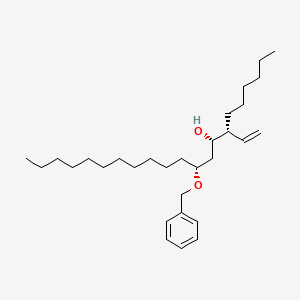![molecular formula C11H9N3O2S B11825807 {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea CAS No. 902779-62-8](/img/structure/B11825807.png)
{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea is a compound that belongs to the class of chromenyl derivatives It features a chromen-4-one moiety linked to a thiourea group through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with thiourea. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic medium. The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which may have interesting catalytic or electronic properties.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. It has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the function of essential enzymes in bacteria, leading to cell death. In cancer cells, it could interfere with DNA replication or repair mechanisms, inducing apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin derivatives: These compounds share the chromen-4-one moiety and have similar biological activities.
Thiourea derivatives: Compounds with the thiourea group also exhibit antimicrobial and anticancer properties.
Uniqueness
What sets {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea apart is the combination of the chromen-4-one and thiourea functionalities, which may confer unique properties such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Propriétés
Numéro CAS |
902779-62-8 |
|---|---|
Formule moléculaire |
C11H9N3O2S |
Poids moléculaire |
247.28 g/mol |
Nom IUPAC |
[(E)-(4-oxochromen-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9N3O2S/c12-11(17)14-13-5-7-6-16-9-4-2-1-3-8(9)10(7)15/h1-6H,(H3,12,14,17)/b13-5+ |
Clé InChI |
YQOMHBIWKFONOC-WLRTZDKTSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=S)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11825791.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)


![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)

